2-[(S)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol
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Overview
Description
2-[(S)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(S)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or a cyclopropyl halide.
Benzylation: The benzyl group is typically introduced through a nucleophilic substitution reaction using benzyl chloride or benzyl bromide.
Final Assembly: The final step involves coupling the intermediate compounds to form the desired product, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(S)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like NaH (sodium hydride) or KOH (potassium hydroxide).
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: NaH, KOH
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
2-[(S)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(S)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(S)-3-(Cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol
- 2-[(S)-3-(Benzyl-amino)-pyrrolidin-1-yl]-ethanol
- 2-[(S)-3-(Cyclopropyl-benzyl-amino)-pyrrolidin-1-yl]-ethanol
Uniqueness
2-[(S)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol is unique due to its combination of a benzyl group, a cyclopropyl group, and a pyrrolidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds. For example, the presence of the cyclopropyl group can influence the compound’s reactivity and stability, while the benzyl group can affect its interactions with biological targets.
Properties
IUPAC Name |
2-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c19-11-10-17-9-8-16(13-17)18(15-6-7-15)12-14-4-2-1-3-5-14/h1-5,15-16,19H,6-13H2/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRUNCIESDOUHQ-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2)C3CCN(C3)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N(CC2=CC=CC=C2)C3CC3)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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